molecular formula C11H18ClN B3026617 (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 1032114-81-0

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No. B3026617
CAS RN: 1032114-81-0
M. Wt: 199.72
InChI Key: IBRGHVMFMQNILO-MERQFXBCSA-N
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Description

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, also known as S-DMPH, is an organic compound that is used in various scientific research applications. It is an important component in the synthesis of various drugs, as well as in the development of new materials. In addition, S-DMPH has been found to have potential applications in biochemistry and physiology.

Scientific Research Applications

Conformational Analyses and Structural Studies

  • Conformational Analysis of Related Compounds : A study by Nitek et al. (2020) focused on the crystal structures of derivatives similar to (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. The research highlights the conformational analysis of these compounds in different environments, providing insights into the structural behavior of closely related chemical compounds (Nitek et al., 2020).

  • X-Ray Structures of Cathinones : Nycz et al. (2011) conducted X-ray structural analyses of several cathinones, which are structurally related to the compound of interest. This study offers a deeper understanding of the structural characteristics of compounds similar to (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (Nycz et al., 2011).

  • Palladacycle Synthesis and Application : Ding et al. (2010) discussed the synthesis of a chiral palladacycle using an amine ligand closely related to the target compound. This study explores the application of such compounds in asymmetric hydrophosphanation reactions, demonstrating potential uses in chemical synthesis (Ding et al., 2010).

Library Generation and Catalysis

  • Generation of a Structurally Diverse Library : Roman (2013) utilized a ketonic Mannich base closely related to (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride for generating a structurally diverse library of compounds. This research indicates the potential of such compounds in creating diverse chemical libraries for various applications (Roman, 2013).

  • Nickel MCM-41 Complexes for Oligomerization : Rossetto et al. (2015) combined ligands similar to the target compound with nickel for use in ethylene and propylene oligomerization. This study showcases the role of such compounds in catalyzing significant chemical reactions (Rossetto et al., 2015).

properties

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)7-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRGHVMFMQNILO-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704188
Record name (1S)-1-(2,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032114-81-0
Record name (1S)-1-(2,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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